1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
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Description
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H24F2N6O and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have been extensively explored for their potential in medicinal chemistry, including their roles in synthesizing novel compounds with significant pharmacological activities. For instance, studies on pyrimidine derivatives have demonstrated their utility in creating compounds with potential analgesic and antiparkinsonian activities, suggesting that similar compounds could be developed for neurological conditions (Amr et al., 2008). Additionally, research has highlighted the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, indicating the versatility of pyrimidine derivatives in synthesizing new molecules with possible antitumor, anti-inflammatory, and CNS depressant activities (Vijayakumar et al., 2014).
Applications in Organic Synthesis
The reactions of pyrimidine derivatives with other chemical entities, such as phenyl isocyanate and phenyl isothiocyanate, have been explored to produce a variety of compounds, demonstrating the utility of these derivatives in organic synthesis. These reactions yield products with potential for further chemical modification and exploration in various scientific domains (Yamanaka et al., 1979).
Chemical Structure and Drug Development
The study and development of compounds with a pyrimidine core have implications for drug development, particularly in identifying novel inhibitors and therapeutic agents. For instance, the synthesis and evaluation of diaryl urea derivatives containing pyrimidine units have been linked to in vitro antitumor activities, suggesting the potential of such compounds in cancer research (Zhao et al., 2013).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N6O/c1-13-11-17(27-9-3-2-4-10-27)26-18(24-13)22-7-8-23-19(28)25-16-6-5-14(20)12-15(16)21/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,24,26)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPKWIODPVDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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